Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
CAS No.: 5733-87-9
Cat. No.: VC2224047
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5733-87-9 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
| Standard InChI Key | PYAXFXNAKPDEPV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Molecular Information
Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a cyclic compound with a pyrrolidine core structure. Its essential molecular information is summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 5733-87-9 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
| InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
| SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Table 1. Molecular information of ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Structural Features
The compound possesses several key structural elements that contribute to its chemical behavior and potential applications:
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A five-membered pyrrolidine ring with a ketone group (5-oxo)
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An ethyl carboxylate group at the 3-position
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A benzyl substituent attached to the nitrogen atom
This structural arrangement creates a molecule with both hydrophilic and lipophilic regions, potentially enhancing its drug-like properties. The pyrrolidine ring typically adopts a twist conformation, similar to related compounds in this class . The benzyl group provides additional structural rigidity and potential for π-π interactions in biological systems.
Synthetic Approaches
Related Synthetic Methods
Synthesis of structurally similar compounds has been reported through various routes. For instance, related pyrrolidine derivatives have been synthesized through:
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Zinc-mediated transformations of isoxazolidine precursors
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Cyclization of suitable linear precursors containing amine and ester functionalities
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Modification of pre-existing pyrrolidine scaffolds
In one documented approach for a related compound, zinc dust was used to transform a diethyl isoxazolidine dicarboxylate into a hydroxylated oxopyrrolidine derivative . While this exact methodology may require modification for the target compound, it provides insights into potential synthetic strategies.
Crystallographic Properties
Crystal Structure Insights
Though specific crystallographic data for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is limited, information from related compounds suggests that it likely forms stable crystal lattices. These structures are typically supported by hydrogen bonding and π-stacking interactions.
For related pyrrolidine derivatives, X-ray crystallography has revealed:
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Five-membered pyrrolidine rings adopting twist conformations
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Near-perpendicular orientation between the pyrrolidine and phenyl rings
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Dimeric packing arrangements stabilized by intermolecular hydrogen bonds
These structural features are likely to be shared by ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, influencing its physical properties and intermolecular interactions.
Physical and Chemical Properties
Predicted Properties
Based on structural analysis and comparison with related compounds, ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate likely possesses the following physical and chemical properties:
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Moderate water solubility due to the balance of polar and nonpolar groups
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Good solubility in organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide
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Chemical stability under normal laboratory conditions
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Reactivity at the ester functionality for potential modifications
The presence of the ester group makes it susceptible to hydrolysis under basic or acidic conditions, which can be either a limitation for stability or an advantage for derivatization.
Analytical Characterization
Spectroscopic Identification
While specific spectroscopic data for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is limited in the searched literature, related pyrrolidine derivatives provide insights into expected spectral patterns. Typical spectral characteristics would include:
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In ¹H NMR: Signals corresponding to the ethyl group (triplet for CH₃ and quartet for CH₂), benzylic protons (singlet or doublet), and pyrrolidine ring protons (complex multiplets)
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In ¹³C NMR: Characteristic signals for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons
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In IR spectroscopy: Strong absorption bands for the carbonyl groups (both ketone and ester) and C-N stretching
Chromatographic Analysis
Analytical characterization of related compounds has been performed using high-performance liquid chromatography (HPLC) with spectrophotometric detection . Similar approaches would likely be effective for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, potentially using C18 columns and appropriate mobile phase systems.
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